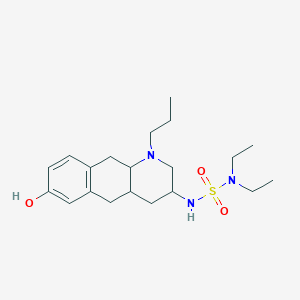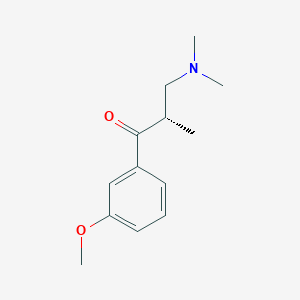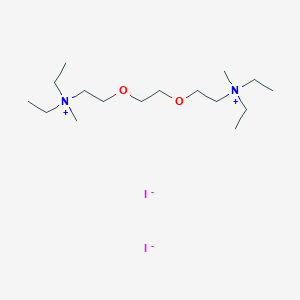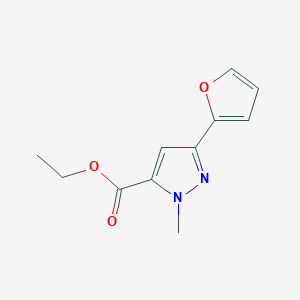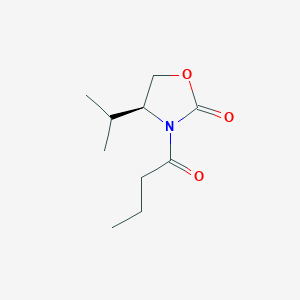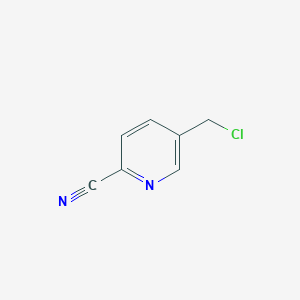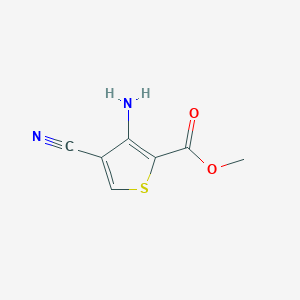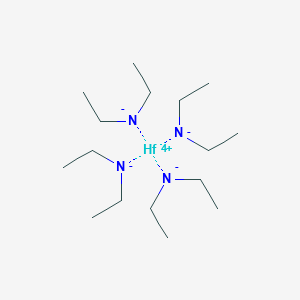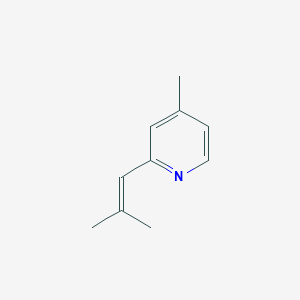
4-Methyl-2-(2-methylpropenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(2-methylpropenyl)pyridine, also known as myosmine, is a natural alkaloid found in tobacco and other plant sources. It is a significant component of cigarette smoke and is known to be a potent carcinogen. Despite its harmful effects, myosmine has been the subject of scientific research due to its potential benefits in the field of medicine.
Mechanism Of Action
The exact mechanism of action of 4-Methyl-2-(2-methylpropenyl)pyridine is not fully understood. However, it is believed to exert its anti-cancer effects through the inhibition of cell proliferation and induction of apoptosis. Myosmine has also been shown to activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical And Physiological Effects
Myosmine has been found to have a range of biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in various tissues. Myosmine has also been found to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Advantages And Limitations For Lab Experiments
Myosmine has several advantages for laboratory experiments. It is readily available and can be synthesized in large quantities. Myosmine is also stable and can be stored for extended periods. However, the use of 4-Methyl-2-(2-methylpropenyl)pyridine in laboratory experiments is limited by its toxicity and carcinogenicity. Special precautions need to be taken when handling 4-Methyl-2-(2-methylpropenyl)pyridine to avoid exposure.
Future Directions
There are several future directions for research on 4-Methyl-2-(2-methylpropenyl)pyridine. One area of interest is the development of 4-Methyl-2-(2-methylpropenyl)pyridine-based drugs for the treatment of cancer and other diseases. Another area of research is the elucidation of the exact mechanism of action of 4-Methyl-2-(2-methylpropenyl)pyridine. Further studies are also needed to determine the optimal dosage and administration of 4-Methyl-2-(2-methylpropenyl)pyridine for therapeutic purposes. Finally, research is needed to investigate the potential risks and benefits of 4-Methyl-2-(2-methylpropenyl)pyridine in humans.
Synthesis Methods
Myosmine can be synthesized from nicotine through a series of chemical reactions. The process involves the oxidation of nicotine to form nornicotine, which is then further oxidized to form 4-Methyl-2-(2-methylpropenyl)pyridine. The synthesis of 4-Methyl-2-(2-methylpropenyl)pyridine is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
Myosmine has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, and anti-tumor properties. Myosmine has been shown to inhibit the growth of cancer cells and induce apoptosis in various types of cancer, including lung cancer, breast cancer, and colon cancer.
properties
CAS RN |
104188-16-1 |
|---|---|
Product Name |
4-Methyl-2-(2-methylpropenyl)pyridine |
Molecular Formula |
C10H13N |
Molecular Weight |
147.22 g/mol |
IUPAC Name |
4-methyl-2-(2-methylprop-1-enyl)pyridine |
InChI |
InChI=1S/C10H13N/c1-8(2)6-10-7-9(3)4-5-11-10/h4-7H,1-3H3 |
InChI Key |
PPSYASYDDAKJPW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC=C1)C=C(C)C |
Canonical SMILES |
CC1=CC(=NC=C1)C=C(C)C |
Other CAS RN |
85665-89-0 |
synonyms |
Pyridine, 4-methyl-2-(2-methyl-1-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



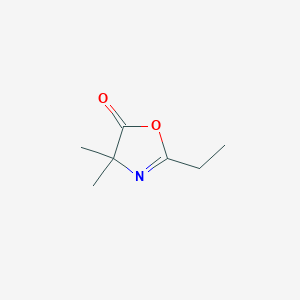
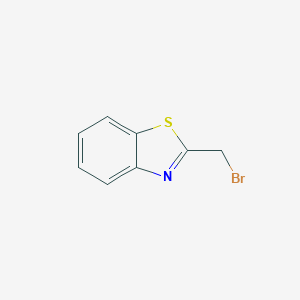
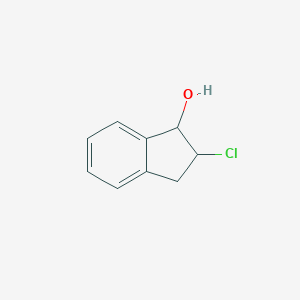
![3-[2-(1-Hydroxyethyl)phenyl]propan-1-ol](/img/structure/B25801.png)

